1-(3,3-difluorocyclopentyl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,3-difluorocyclopentyl)ethan-1-amine, also known as DFPEA, is a cyclopentylamine derivative. It has a molecular weight of 149.18 . It is a liquid at room temperature .

Molecular Structure Analysis

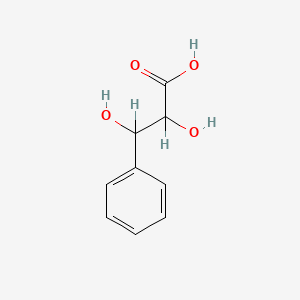

The molecular formula of 1-(3,3-difluorocyclopentyl)ethan-1-amine is C7H13F2N . The InChI code is 1S/C7H13F2N/c1-5(10)6-2-3-7(8,9)4-6/h5-6H,2-4,10H2,1H3 .Physical And Chemical Properties Analysis

1-(3,3-difluorocyclopentyl)ethan-1-amine is a liquid at room temperature . The boiling point and other physical properties are not specified in the search results .科学的研究の応用

Organic Synthesis

1-(3,3-difluorocyclopentyl)ethan-1-amine: is used in organic synthesis as a building block for creating more complex molecules. Its unique structure, featuring a cyclopentyl ring with two fluorine atoms, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The difluorocyclopentyl group can impart desirable properties such as increased metabolic stability and lipophilicity to the final compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of new therapeutic agents. It can be utilized to create ligands that interact with biological targets, potentially leading to the discovery of new drugs. Its amine group is particularly reactive, allowing for easy modification and attachment to various pharmacophores .

Material Science

The difluorinated cyclopentyl structure of 1-(3,3-difluorocyclopentyl)ethan-1-amine can be incorporated into polymers to enhance their properties. For instance, it could improve the thermal stability and chemical resistance of materials, making them suitable for high-performance applications in aerospace and automotive industries .

Chemical Synthesis

This compound is also valuable in chemical synthesis, where it can act as a chiral auxiliary or a resolving agent for enantiomerically pure compounds. Its stereocenter at the cyclopentyl ring can be exploited to induce chirality in other molecules, which is crucial for the production of enantioselective substances .

Analytical Chemistry

In analytical chemistry, 1-(3,3-difluorocyclopentyl)ethan-1-amine could be used as a standard or a reagent in various analytical techniques. Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in chemical assays to determine the presence of other substances .

Fluorine Chemistry Research

Given the presence of fluorine atoms, this compound is of particular interest in fluorine chemistry research. Fluorine-containing compounds have unique reactivities and are important in the development of organofluorine chemistry. Researchers can study the effects of fluorination on the biological activity and physical properties of cyclopentyl-containing compounds .

Safety and Hazards

The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,3-difluorocyclopentyl)ethan-1-amine involves the conversion of a cyclopentene derivative to the desired amine through a series of reactions.", "Starting Materials": [ "3,3-difluorocyclopentene", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium hydroxide", "Chloroethane", "Ammonia" ], "Reaction": [ "1. Reduction of 3,3-difluorocyclopentene with sodium borohydride in ethanol to yield 3,3-difluorocyclopentanol.", "2. Conversion of 3,3-difluorocyclopentanol to 3,3-difluorocyclopentyl chloride with thionyl chloride.", "3. Reaction of 3,3-difluorocyclopentyl chloride with ammonia in ethanol to yield 3,3-difluorocyclopentylamine.", "4. Alkylation of 3,3-difluorocyclopentylamine with chloroethane in the presence of sodium hydroxide to yield 1-(3,3-difluorocyclopentyl)ethan-1-amine." ] } | |

CAS番号 |

1697951-90-8 |

製品名 |

1-(3,3-difluorocyclopentyl)ethan-1-amine |

分子式 |

C7H13F2N |

分子量 |

149.2 |

純度 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。